molecular formula C14H8F2N4O2 B1423786 1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326937-37-4

1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423786
CAS No.: 1326937-37-4
M. Wt: 302.24 g/mol
InChI Key: LHHJIISYFDLBSB-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8F2N4O2 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity and Photoluminescence

Triazole derivatives are notable for their role in constructing coordination polymers with improved catalytic activities and photoluminescent properties. The inclusion of a triazole group in coordination polymers, such as those based on d(10) metals like cadmium and zinc, has been shown to enhance these materials' catalytic efficiency for organic synthesis and photoluminescence. These properties are particularly relevant for applications in light-emitting devices and catalysis (Huarui Wang et al., 2016).

Ruthenium-Catalyzed Synthesis

Compounds featuring the triazole scaffold, such as 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, are key intermediates in the synthesis of biologically active molecules. The ruthenium-catalyzed cycloaddition of ynamides with azides to form these triazole amino acids highlights the synthetic versatility of triazole derivatives for creating peptidomimetics and inhibitors with significant biological activity (S. Ferrini et al., 2015).

Coordination Chemistry and Electronic Properties

Rhenium(I) complexes involving triazoles demonstrate significant potential in the study of electronic properties and coordination chemistry. These complexes are synthesized with high yield and exhibit unique electronic spectra, making them of interest for photophysical studies and potential electronic applications (Christopher B Anderson et al., 2013).

Antimicrobial Activity

Derivatives of 1,2,3-triazoles have been evaluated for their antimicrobial properties, indicating that such compounds can serve as effective agents against various bacterial and fungal pathogens. This suggests potential pharmaceutical applications for triazole-containing compounds in developing new antimicrobial agents (Jayaram Reddy Komsani et al., 2015).

Luminescence and Host Materials for OLEDs

Triazole derivatives, when integrated into coordination polymers or complexes, have shown promising photoluminescence properties. This makes them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), where they can serve as host materials or emissive layers to improve device performance and efficiency (Di Liu et al., 2018).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O2/c15-9-5-10(16)7-11(6-9)20-13(8-1-3-17-4-2-8)12(14(21)22)18-19-20/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJIISYFDLBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,5-difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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